molecular formula C8H15NO2 B13111404 Ethyl1-amino-2-ethylcyclopropanecarboxylate

Ethyl1-amino-2-ethylcyclopropanecarboxylate

Cat. No.: B13111404
M. Wt: 157.21 g/mol
InChI Key: CHAJAQRVAZTEPG-UHFFFAOYSA-N
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Description

Ethyl 1-amino-2-ethylcyclopropanecarboxylate is a chemical compound with the molecular formula C8H15NO2 It is an ester derivative of cyclopropanecarboxylic acid, featuring an amino group and an ethyl substituent on the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-amino-2-ethylcyclopropanecarboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with an appropriate amine under controlled conditions. One common method is the reaction of ethyl cyclopropanecarboxylate with ethylamine in the presence of a catalyst such as triethylamine. The reaction is carried out at a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of ethyl 1-amino-2-ethylcyclopropanecarboxylate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-2-ethylcyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines and esters.

Scientific Research Applications

Ethyl 1-amino-2-ethylcyclopropanecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various cyclopropane derivatives.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-amino-2-ethylcyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Ethyl 1-amino-2-ethylcyclopropanecarboxylate can be compared with other cyclopropane derivatives, such as:

    Ethyl 1-aminocyclopropanecarboxylate: Similar structure but lacks the ethyl substituent.

    1-Aminocyclopropanecarboxylic acid: Contains a carboxylic acid group instead of an ester.

    Cyclopropylamine: Lacks the ester and additional ethyl substituent.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl 1-amino-2-ethylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H15NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h6H,3-5,9H2,1-2H3

InChI Key

CHAJAQRVAZTEPG-UHFFFAOYSA-N

Canonical SMILES

CCC1CC1(C(=O)OCC)N

Origin of Product

United States

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